4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride
Overview
Description
“4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H13ClN2O3S and a molecular weight of 240.71 g/mol . It is intended for research use only.
Synthesis Analysis
Piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of seven carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Chemical Synthesis and Modification
4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride serves as a precursor in the synthesis of complex molecules, showcasing its versatility in chemical modifications. For instance, it's implicated in the creation of xylan derivatives, where its reactivity under specific conditions enables the development of novel biopolymers with unique properties. These derivatives find applications ranging from drug delivery systems to antimicrobial agents, emphasizing the compound's role in advancing materials science and medical technology (Petzold-Welcke et al., 2014).
Pharmaceutical Applications
The compound's incorporation into sulfonamide-based drugs illustrates its pharmaceutical relevance. Sulfonamides, known for their broad-spectrum antibacterial activity, benefit from the structural diversity and pharmacological potency introduced by derivatives of this compound. These drugs combat various ailments, from infections to chronic conditions, underscoring the compound's significance in drug design and development (Azevedo-Barbosa et al., 2020).
Environmental and Toxicological Considerations
Research extends into the environmental fate and toxicological impact of chemical compounds, including derivatives of this compound. Investigations into polyfluoroalkyl chemicals, for example, highlight the necessity of understanding the environmental persistence and potential toxicology of chemicals utilized in industrial and pharmaceutical contexts (Liu & Avendaño, 2013).
Safety and Hazards
Properties
IUPAC Name |
4-(methylcarbamoyl)piperidine-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O3S/c1-9-7(11)6-2-4-10(5-3-6)14(8,12)13/h6H,2-5H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFHIEVMQRLYMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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